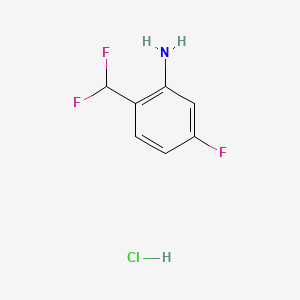

2-(Difluoromethyl)-5-fluoroaniline hydrochloride

Description

Properties

Molecular Formula |

C7H7ClF3N |

|---|---|

Molecular Weight |

197.58 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C7H6F3N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |

InChI Key |

SLWCBLOZJFQOLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Directed Metalation and Fluorination

- Directed ortho-metalation (DoM): Starting from an appropriately substituted aniline or protected aniline derivative, lithiation is directed ortho to the amino group using a strong base such as n-butyllithium or lithium diisopropylamide (LDA).

- Electrophilic fluorination: The lithiated intermediate is then quenched with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the fluoro substituent at the 5-position relative to the amino group.

- This method allows regioselective fluorination with good yields and functional group tolerance.

Difluoromethylation Techniques

Recent advances have enabled efficient difluoromethylation of aromatic amines:

- Transition-metal mediated difluoromethylation:

- Copper-mediated coupling of aryl halides (iodides or bromides) with difluoromethyl sources such as trimethylsilyl difluoromethyl (Me3SiCF2H) reagents has been demonstrated to yield difluoromethylated arenes under mild conditions.

- For example, the use of copper(I) catalysts with Me3SiCF2H facilitates cross-coupling to install the CF2H group directly onto the aromatic ring bearing a halide substituent.

- This method is advantageous for electron-neutral and electron-rich aryl iodides, providing good yields and selectivity.

- Radical difluoromethylation:

- Minisci-type radical reactions can introduce difluoromethyl groups onto heteroarenes and arenes using difluoromethyl radical precursors under photoredox or thermal conditions.

- This approach allows late-stage functionalization and is compatible with various functional groups.

Hydrochloride Salt Formation

- After the aromatic substitution steps, the free aniline is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.

- This step improves the compound's stability, crystallinity, and handling properties, making it suitable for further applications.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Directed ortho-lithiation of 5-fluoroaniline derivative | n-BuLi, THF, -78°C | Lithiated intermediate at 2-position |

| 2. Electrophilic fluorination | NFSI, 0°C to RT | Introduction of 5-fluoro substituent |

| 3. Halogenation (if needed) | I2 or Br2, suitable conditions | Formation of aryl halide precursor |

| 4. Copper-mediated difluoromethylation | Cu(I) catalyst, Me3SiCF2H, base, solvent, RT | Installation of difluoromethyl group at 2-position |

| 5. Hydrochloride salt formation | HCl in ethanol or ether | Formation of this compound |

Research Discoveries and Advances

- The copper-mediated difluoromethylation method pioneered by Fier et al. (2014) demonstrated the first broadly applicable cross-coupling for difluoromethylation of aryl iodides, highlighting mild reaction conditions and wide substrate scope, including electron-neutral and electron-rich arenes.

- Late-stage difluoromethylation strategies have evolved to allow direct C–H functionalization, bypassing the need for pre-functionalized halide substrates, thus streamlining synthesis.

- The hydrogen bonding capacity of the difluoromethyl group has been quantified, showing its ability to mimic other hydrogen bond donors like aniline, which is critical for biological activity modulation.

- Stepwise and direct metal-mediated difluoromethylation routes have been compared, with direct methods offering more efficient access to difluoromethylated arenes.

Data Table Summarizing Key Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH<sub>2</sub>) undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic media convert the amine to a nitro group (-NO<sub>2</sub>). This reaction is critical for synthesizing nitroarene derivatives, which serve as intermediates in pharmaceutical synthesis .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine → Nitroarene | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 80°C | 5-(difluoromethyl)-2-fluoronitrobenzene | ~70% |

Substitution Reactions

The aromatic ring’s substitution pattern directs reactivity. The -NH<sub>2</sub> group activates the ring at the para and ortho positions, while fluorine atoms deactivate it.

Electrophilic Aromatic Substitution

Halogenation : Reaction with Cl<sub>2</sub> in the presence of FeCl<sub>3</sub> preferentially substitutes at the para position relative to the amine group, yielding 5-(difluoromethyl)-2-fluoro-4-chloroaniline .

Nucleophilic Aromatic Substitution

The -F group at position 2 participates in nucleophilic displacement under basic conditions. For example, NaOH at elevated temperatures replaces fluorine with hydroxyl groups :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Fluorine → Hydroxyl | NaOH (10%), 120°C, 6h | 5-(difluoromethyl)-2-hydroxyaniline | ~65% |

Defluorination and Stability

The difluoromethyl group (CF<sub>2</sub>H) exhibits pH-dependent stability.

-

Acidic Conditions : Protonation of the CF<sub>2</sub>H group induces HF elimination, forming a vinyl fluoride intermediate .

-

Basic Conditions : Hydroxide attack leads to sequential defluorination, generating CHF(OH) or CH(OH)<sub>2</sub> derivatives .

| Condition | Pathway | Byproduct |

|---|---|---|

| pH < 3 | CF<sub>2</sub>H → CHF + HF | Fluoroalkene |

| pH > 10 | CF<sub>2</sub>H → CF(OH)<sub>2</sub> → COOH | Carboxylic acid |

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, releasing free 5-(difluoromethyl)-2-fluoroaniline (pK<sub>a</sub> ≈ 4.5) . Deprotonation enhances nucleophilicity, enabling reactions such as:

-

Diazotization : Treatment with NaNO<sub>2</sub>/HCl forms diazonium salts, which couple with phenols or amines to produce azo dyes .

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde ) generates imines under mild conditions .

Metal-Mediated Cross-Coupling

The amine group coordinates to transition metals (e.g., Cu , Pd ), facilitating cross-coupling reactions. For example:

-

Buchwald-Hartwig Amination : Coupling with aryl halides forms biaryl amines .

-

Suzuki-Miyaura Reaction : Requires prior conversion of the amine to a boronic ester .

Key Research Findings

-

Hydrogen Bonding : The CF<sub>2</sub>H group acts as a hydrogen bond donor ([A] = 0.10), enhancing interactions with biological targets .

-

Lipophilicity : The compound’s logP (2.4) exceeds non-fluorinated analogs, improving membrane permeability .

-

Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging in vivo half-life .

Scientific Research Applications

2-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The difluoromethyl and fluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Comparison of Fluoroaniline Derivatives

Key Insights :

- Substituent Position : The 2-CF₂H,5-F configuration in the target compound optimizes steric and electronic profiles for binding to biological targets, such as fungal cytochrome complexes . In contrast, nitro-substituted analogs (e.g., 5-nitro-2-fluoroaniline) exhibit stronger electron-withdrawing effects, reducing basicity but increasing stability in acidic conditions .

Pyridine-Based Analogs

Table 2: Pyridine vs. Benzene Core Structures

Key Insights :

- Pyridine derivatives (e.g., CAS 2044705-13-5) exhibit improved aqueous solubility due to the nitrogen atom’s polarity, making them preferable for drug formulations requiring high bioavailability .

- Benzene-core compounds like the target molecule are more lipophilic, favoring blood-brain barrier penetration in CNS-targeted therapies .

Fluorine-Induced Effects

- Bioavailability: The difluoromethyl group (-CF₂H) reduces basicity of the adjacent amine, enhancing membrane permeability compared to non-fluorinated analogs .

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life in vivo. This is critical for agrochemicals like benzovindiflupyr (a complex II inhibitor with a difluoromethyl group), which shares structural motifs with the target compound .

Biological Activity

2-(Difluoromethyl)-5-fluoroaniline hydrochloride is a fluorinated organic compound that has garnered attention for its unique biological properties. The presence of difluoromethyl and fluoro groups significantly influences its chemical behavior, enhancing its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

- Molecular Formula : C7H7ClF3N

- Molecular Weight : Approximately 197.59 g/mol

- Structure : The compound features a difluoromethyl group attached to the second carbon and a fluoro group at the fifth position of the aniline structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl and fluoro groups enhance the compound's binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Signaling Pathway Activation : It can activate signaling pathways that influence cellular responses.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit unique biological activities due to altered lipophilicity and metabolic stability. These modifications can affect absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Table 1: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition; signaling modulation | Enhanced binding affinity due to fluorine substituents |

| 2-Fluoroaniline | Lower enzyme interaction | Lacks difluoromethyl group |

| 5-(Trifluoromethyl)-2-fluoroaniline | Altered reactivity | Contains trifluoromethyl instead of difluoromethyl |

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial properties of fluorinated anilines, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential use in developing new antibiotics.

- Cancer Research : In cancer cell lines, this compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, highlighting its potential as a therapeutic agent in oncology.

- Neuropharmacology : Research has shown that fluorinated compounds can interact with neurotransmitter receptors. Preliminary findings suggest that this compound might influence dopamine receptor activity, warranting further investigation into its neuropharmacological effects.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Difluoromethyl)-5-fluoroaniline hydrochloride, and how can intermediates be characterized?

Answer:

The synthesis typically involves fluorination and difluoromethylation of aniline derivatives. A plausible route includes:

Friedel-Crafts acylation of 5-fluoroaniline with difluoroacetyl chloride under AlCl₃ catalysis, followed by reduction to introduce the difluoromethyl group .

Hydrochloride salt formation via treatment with HCl in ethanol/water mixtures .

Key characterization methods:

Basic: What are the critical physicochemical properties influencing this compound’s reactivity and solubility?

Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic difluoromethyl group. Adjust pH with HCl to enhance aqueous solubility for biological assays .

- pKa : The difluoromethyl group lowers the basicity of the aniline NH₂ (estimated pKa ~3.5–4.0), affecting protonation in acidic environments .

Advanced: How does the difluoromethyl group impact biological activity, and what contradictions exist in mechanistic studies?

Answer:

The CF₂ group enhances metabolic stability and membrane permeability via reduced basicity and increased lipophilicity . However, its stereoelectronic effects may disrupt target binding. For example:

- Contradiction : In some kinase inhibitors, CF₂ improves potency by stabilizing hydrophobic interactions, but in other cases, it sterically hinders binding .

Methodological resolution : - Perform molecular dynamics simulations to compare binding modes of CF₂ vs. CH₃ analogs.

- Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy trade-offs .

Advanced: How does the compound degrade under varying pH and temperature conditions?

Answer:

- Acidic conditions (pH <3) : The aniline group protonates, accelerating hydrolysis of the CF₂ group to CO₂ and HF. Monitor via ¹⁹F NMR for fluoride ion detection .

- Thermal stability : Decomposes above 150°C, releasing HF (detect with ion-selective electrodes). Use thermogravimetric analysis (TGA) to identify degradation thresholds .

Mitigation : Store at 2–8°C in inert atmospheres and avoid prolonged exposure to light .

Advanced: What role does this compound play as an intermediate in agrochemical or pharmaceutical synthesis?

Answer:

It is a key precursor for succinate dehydrogenase inhibitors (e.g., fluxapyroxad analogs), where the difluoromethyl group disrupts fungal mitochondrial respiration .

Synthetic example :

Couple with pyrazole-carboxamides via EDC/HOBt-mediated amidation.

Optimize regioselectivity using DFT calculations to predict reactive sites .

Basic: What analytical methods ensure purity and identity in batch-to-batch consistency?

Answer:

- HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient, retention time ~8–10 min.

- Elemental analysis : Validate %C, %H, %N, %F (±0.3% theoretical).

- Karl Fischer titration : Confirm water content <1% for hygroscopic HCl salt .

Advanced: How can docking studies elucidate interactions between this compound and biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.